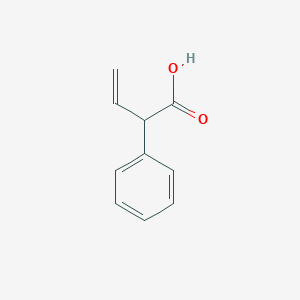

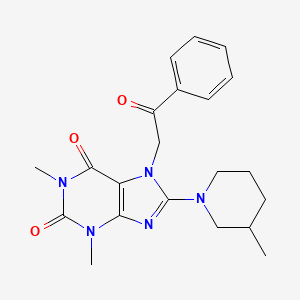

![molecular formula C9H13N3O2S B2386643 6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-39-2](/img/structure/B2386643.png)

6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds . They are part of many natural and synthetic compounds and display a range of pharmacological effects .Scientific Research Applications

Bicyclic [6 + 6] Systems

The compound is a type of bicyclic [6 + 6] system, which is significant in the chemistry of pyrimido [4,5- d ]pyrimidines and pyrimido [5,4- d ]pyrimidines . The study of these systems includes synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

Anticancer Drug

A series of pyrimidine sulfonamide (PS) derivatives, including this compound, were evaluated as a new type of anticancer drug . The compounds were evaluated for in vitro cytotoxicity against four human cancer cell lines (HeLa, HCT-116, A-549 and HepG2) and the normal human cell line L02 .

Antiproliferative Activity

The antiproliferative activity of compound PS14, a derivative of this compound, was found to be close to that of the anti-cancer drug 5-fluorouracil (5-FU) . The IC 50 values were 15.13±2.20, 19.87±2.01, 12.64±3.22, 22.20±1.34 and 102.46±2.27 μM, respectively .

Apoptosis Induction

The compound was found to induce apoptosis in cancer cells. After treatment with PS14, the percentage of apoptotic cells was 45.30%, 28.2%, 31.00% and 35.20% in HeLa, HCT-116, A-549 and HepG2 cells, respectively .

Cell Cycle Inhibition

The compound was found to inhibit cell proliferation by blocking the cell cycle in the S phase .

PI3Kα Binding

Molecular docking analysis suggested that the compound has good binding with PI3Kα, a protein involved in cell growth and survival .

DNA and RNA Structure

The widespread therapeutic applications of pyrimidine, including this compound, may be accounted for its presence in the structure of DNA and RNA .

5-Halogenated Derivatives

5-halogenated derivatives of pyrimidine, including this compound, were among the first analogs tested for biological activity .

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

They are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .

Pharmacokinetics

The cytotoxic activities of some pyrazolo[3,4-d]pyrimidine analogs have been studied, and they showed superior activities against certain cell lines .

Result of Action

It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .

Action Environment

The synthesis of pyrimidines can be influenced by various factors, including the choice of reagents and reaction conditions .

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a key area of focus . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

6-propylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-2-3-15(13,14)12-5-8-4-10-7-11-9(8)6-12/h4,7H,2-3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKKBLZGZWCLKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CC2=CN=CN=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one](/img/structure/B2386565.png)

![8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2386570.png)

![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)

![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386572.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2386578.png)

![1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2386579.png)

![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)